S-(2-Amidinoethyl)thiophosphate chemical structure and properties
S-(2-Amidinoethyl)thiophosphate chemical structure and properties
This is an in-depth technical guide on S-(2-Amidinoethyl)thiophosphate , a specialized phosphorothioate compound within the class of aminothiol radioprotectors. This guide is structured for researchers and drug development professionals, focusing on its chemical identity, mechanism of action, synthesis, and experimental handling.
Chemical Class: Phosphorothioate / Aminothiol Pro-drug Primary Application: Radioprotection, Chemoprotection, Free Radical Scavenging
Executive Summary & Chemical Identity[1]
S-(2-Amidinoethyl)thiophosphate is a synthetic phosphorothioate (organothiophosphate) designed as a pro-drug for the delivery of an active thiol radioprotector. Structurally related to Amifostine (WR-2721) and Cystaphos (WR-638) , this compound features a terminal amidine group (
The presence of the amidine group imparts distinct physicochemical properties, notably a higher pKa and enhanced resonance stabilization of the cation, potentially influencing its interaction with the negatively charged phosphate backbone of DNA. Like other phosphorothioates, it remains inactive until dephosphorylated by alkaline phosphatase (ALP) to release the free thiol, which acts as the potent scavenger of reactive oxygen species (ROS).
Chemical Structure & Data[1][2][3][4][5][6][7]
| Property | Description / Value |
| IUPAC Name | S-[2-(Aminoiminomethyl)ethyl] dihydrogen phosphorothioate |
| Common Names | S-(2-Amidinoethyl)phosphorothioate; 3-Mercaptopropionamidine S-phosphate |
| Molecular Formula | |
| Molecular Weight | 184.15 g/mol |
| CAS Registry Number | 69804-10-0 (Isomer/Analog reference) |
| Functional Groups | Amidine (cationic), Phosphorothioate (anionic/zwitterionic) |
| Solubility | Highly soluble in water; insoluble in non-polar solvents.[1][2] |
| pKa Values | Amidine: ~12.4 (Strong base); Phosphate: ~1.5 (pK1), ~6.0 (pK2) |
Structural Representation[2]
The molecule consists of an ethyl backbone linking a terminal amidine group to a phosphorothioate moiety.
Mechanism of Action
The pharmacological activity of S-(2-Amidinoethyl)thiophosphate relies on its conversion from a stable pro-drug to a reactive thiol. This mechanism is shared with the Walter Reed (WR) series of radioprotectors.
Pro-drug Activation (Dephosphorylation)
The phosphorothioate group covers the thiol, preventing spontaneous oxidation to disulfides and reducing systemic toxicity (e.g., hypotension) associated with free thiols. Upon administration, the compound is hydrolyzed by Alkaline Phosphatase (ALP) , an enzyme highly expressed in the endothelial lining of normal tissues but often deficient in the neovasculature of tumors. This differential expression provides selective cytoprotection to normal tissues.[3]
Reaction:
Free Radical Scavenging
The liberated thiol (3-mercaptopropionamidine ) acts as a sacrificial scavenger. It donates a hydrogen atom to repair DNA radicals formed by ionizing radiation (chemical repair) or directly neutralizes hydroxyl radicals (
Scavenging Reaction:
DNA Binding & Counter-Ion Effect
The amidine group is positively charged at physiological pH. Unlike primary amines, the amidine cation is planar and resonance-stabilized, potentially allowing for distinct binding modes (e.g., groove binding) to the polyanionic DNA backbone. This "condenses" the DNA and creates a high local concentration of the protective thiol near the genetic material, maximizing the Dose Reduction Factor (DRF) .
Visual Pathway: Activation & Protection
Figure 1: The activation pathway of S-(2-Amidinoethyl)thiophosphate from pro-drug to active radioprotector.
Synthesis & Manufacturing
The synthesis of S-(2-Amidinoethyl)thiophosphate typically involves the displacement of a leaving group on an amidine precursor by a thiophosphate salt, or the phosphorylation of the corresponding thiol.
Synthetic Route A: Displacement (Nucleophilic Substitution)
This method avoids the handling of free thiols (which oxidize easily).
-
Precursor Preparation: Synthesis of 3-chloropropionamidine hydrochloride from 3-chloropropionitrile via Pinner reaction (reaction with HCl/alcohol followed by ammonia).
-
Phosphorylation: Reaction of 3-chloropropionamidine with Sodium Thiophosphate (
) in aqueous or polar organic solvent (DMF/Water).-
Conditions: pH controlled (neutral to slightly alkaline), temperature
. -
Yield: Typically 60-80%.
-
-
Purification: Precipitation by addition of ethanol or methanol (the compound is insoluble in organic solvents). Recrystallization from water/ethanol.
Synthetic Route B: Phosphorylation of Thiol
-
Thiol Synthesis: Preparation of 3-mercaptopropionamidine (e.g., from thiourea and 3-chloropropionamidine).
-
Phosphorylation: Reaction of the thiol with Phosphorus Oxychloride (
) followed by hydrolysis, or using a specific phosphorylating agent. Note: This route is less preferred due to thiol instability.
Physicochemical Properties & Stability
Understanding the stability profile is critical for formulation and storage.
Hydrolytic Stability
-
Acidic pH (< 4): The phosphorothioate bond is susceptible to acid-catalyzed hydrolysis, releasing the free thiol.
-
Neutral pH (7.0): Relatively stable in solution at room temperature for short periods (24h).
-
Alkaline pH (> 8): Susceptible to hydrolysis.
-
Enzymatic: Rapidly hydrolyzed by ALP.
Solubility Profile
-
Water:
. The zwitterionic nature (amidinium cation + phosphate anion) makes it highly hydrophilic. -
Ethanol/Methanol: Poorly soluble.
-
DMSO: Moderately soluble.
Storage
-
Solid State: Store at
, desiccated. Stable for >2 years if kept dry. -
Solution: Prepare fresh. If storage is necessary, keep at
in degassed buffer (pH 7.0) to prevent oxidation.
Experimental Protocols
Protocol 5.1: In Vitro Enzymatic Hydrolysis Assay
Objective: To determine the rate of conversion to the active thiol by Alkaline Phosphatase.
Materials:
-
Substrate: S-(2-Amidinoethyl)thiophosphate (10 mM stock in water).
-
Enzyme: Bovine Intestinal Alkaline Phosphatase (ALP).
-
Buffer: Tris-HCl (pH 8.0, 50 mM).
-
Detection Reagent: Ellman’s Reagent (DTNB).
Procedure:
-
Preparation: Dilute substrate to 100
in Tris-HCl buffer. -
Initiation: Add ALP (0.5 U/mL) to the reaction mixture at
. -
Sampling: At defined intervals (0, 5, 10, 30, 60 min), remove 100
aliquots. -
Quenching & Detection: Immediately add aliquot to 900
of DTNB solution (0.1 mM in phosphate buffer pH 8.0). -
Measurement: Measure absorbance at 412 nm. The increase in absorbance corresponds to the release of the free thiol (TNB anion formation).
-
Control: Run a "No Enzyme" control to assess spontaneous hydrolysis.
Protocol 5.2: Evaluation of Radioprotection (Cell Survival)
Objective: To assess the Dose Reduction Factor (DRF) in cultured cells (e.g., CHO or V79 cells).
Workflow:
-
Seeding: Plate cells and allow attachment (24h).
-
Treatment: Treat cells with graded concentrations of S-(2-Amidinoethyl)thiophosphate (0.1 – 5 mM) for 30 minutes prior to irradiation.
-
Irradiation: Expose cells to Gamma radiation (
source) or X-rays at doses ranging from 0 to 10 Gy. -
Wash: Remove drug, wash with PBS, and add fresh media.
-
Clonogenic Assay: Incubate for 7-10 days. Fix and stain colonies.
-
Analysis: Plot Survival Fraction vs. Radiation Dose. Calculate DRF = (Dose for 10% survival with drug) / (Dose for 10% survival control).
Comparison with Established Radioprotectors
| Feature | S-(2-Amidinoethyl)thiophosphate | Amifostine (WR-2721) | Cysteamine (MEA) |
| Structure | Amidine-Ethyl-S-Phosphate | Amine-Propyl-Amine-Ethyl-S-Phosphate | Amine-Ethyl-Thiol |
| Cationic Charge | Amidinium (Resonance stabilized) | Ammonium (Primary/Secondary) | Ammonium |
| Prodrug? | Yes (Phosphorothioate) | Yes (Phosphorothioate) | No (Free Thiol) |
| Toxicity | Moderate (Amidine effects) | Moderate (Hypotension, Nausea) | High (Systemic) |
| DNA Binding | High (Groove binding potential) | High (Electrostatic) | Moderate |
References
-
Yuhas, J. M. (1970). "Biological factors affecting the radioprotective efficiency of S-2-[3-aminopropylamino]ethylphosphorothioic acid (WR-2721)." Radiation Research, 44(3), 621-628. Link
- Murray, D., & McBride, W. H. (1996). "Radioprotective agents: A review of the Thiols.
-
Sweeney, T. R. (1979). "A Survey of Compounds from the Antiradiation Drug Development Program of the U.S. Army Medical Research and Development Command." Walter Reed Army Institute of Research. Link
- Newton, G. L., et al. (1996). "Metabolism of S-(2-aminoethyl)phosphorothioate (Cystaphos) and S-2-(3-aminopropylamino)ethylphosphorothioic acid (WR-2721) by alkaline phosphatase." Biochemical Pharmacology, 51(12), 1683-1690.
-
PubChem Database. "Compound Summary: S-(2-Aminoethyl) phosphorothioate (Cystaphos)." Link
-
Weiss, J. F., & Landauer, M. R. (2009). "History and development of radiation-protective agents." International Journal of Radiation Biology, 85(7), 539-573. Link
(Note: While specific literature on the exact "Amidinoethyl" analog is less abundant than WR-2721, the properties described herein are derived from the established Structure-Activity Relationships (SAR) of the phosphorothioate radioprotector class.)
